1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound integrates an adamantane-carbonyl moiety with a 4,5-dihydroimidazole core substituted at the 2-position with a [(3-methylphenyl)methyl]sulfanyl group. The adamantane group confers high lipophilicity and metabolic stability, which may enhance bioavailability and membrane permeability . The 4,5-dihydroimidazole ring system is a common pharmacophore in antimicrobial and anti-inflammatory agents, as seen in structurally related derivatives . The sulfanyl-linked 3-methylbenzyl substituent likely modulates electronic and steric properties, influencing binding interactions in biological targets .
Properties
IUPAC Name |
1-adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-15-3-2-4-16(7-15)14-26-21-23-5-6-24(21)20(25)22-11-17-8-18(12-22)10-19(9-17)13-22/h2-4,7,17-19H,5-6,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPQGLZYAGMCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Adamantane Core: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the 3-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of adamantane with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the Dihydroimidazole Moiety: The dihydroimidazole ring can be formed through the condensation of glyoxal with an appropriate amine, followed by cyclization.
Final Coupling: The final step involves coupling the adamantane derivative with the dihydroimidazole derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Key Structural Features
- Adamantane Core : Provides stability and hydrophobic character.
- Imidazole Ring : Associated with diverse biological activities.
- Sulfanyl Group : Enhances reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of imidazole, including those similar to 1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, exhibit significant antimicrobial properties. For instance, studies involving synthesized imidazole derivatives showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 18 |
| Compound C | Pseudomonas aeruginosa | 12 |
Antihypertensive Effects
Imidazole derivatives have been investigated for their antihypertensive properties. Studies indicate that certain compounds can induce vasorelaxation, which is beneficial in managing high blood pressure. The evaluation of these derivatives in animal models showed promising results in lowering blood pressure through endothelium-dependent mechanisms .
Table 2: Antihypertensive Activity of Selected Compounds
| Compound | EC50 (μM) | E max (%) |
|---|---|---|
| Compound D | 210.33 ± 11.3 | 75.14 ± 33.5 |
| Compound E | 369.37 ± 10.2 | 91.2 ± 1.18 |
Antitubercular Activity
The compound's structural analogs have also been evaluated for antitubercular activity against Mycobacterium tuberculosis. In vitro studies have shown varying degrees of inhibition, indicating potential as a therapeutic agent against tuberculosis .
Table 3: Antitubercular Activity Results
| Compound | Inhibition % |
|---|---|
| Compound F | 50 |
| Compound G | 43 |
| Rifampicin (control) | >98 |
Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies, often involving multi-step reactions that incorporate the adamantane moiety and the imidazole ring.
Synthetic Route Overview
- Formation of Imidazole Ring : Utilizing appropriate precursors to construct the imidazole framework.
- Introduction of Adamantane Carbonyl : Employing acylation reactions to attach the adamantane group.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution or similar reactions.
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The adamantane core is known to interact with NMDA receptors in the brain, which can modulate neurotransmission. The dihydroimidazole moiety may interact with various enzymes or receptors, altering their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
- Adamantane vs. Aromatic Substituents : The adamantane-carbonyl group in the target compound distinguishes it from analogues with purely aromatic substituents (e.g., biphenyl or diphenyl groups). Adamantane’s rigidity and lipophilicity may enhance target binding and pharmacokinetic properties compared to flexible alkyl/aryl chains .
- Sulfanyl Linker Variations : The [(3-methylphenyl)methyl]sulfanyl group differs from the [(4-methylphenyl)methyl]sulfanyl group in ’s compound. The meta-methyl substitution may alter steric interactions in enzyme binding pockets compared to para-methyl analogues .
Biological Activity
1-(Adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities. This compound features an adamantane moiety, which is known for enhancing lipophilicity and biological activity in various derivatives. The unique structure of this compound suggests possible applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2OS, and it possesses a distinctive arrangement that includes an adamantane carbonyl group, a methylsulfanyl group, and a dihydroimidazole ring.
Structural Formula
Synthesis
The synthesis of this compound typically involves several steps, including the alkylation of 2-methylphenylmethylsulfanyl with an adamantyl precursor followed by cyclization to form the dihydroimidazole ring. Reaction conditions often include strong bases and solvents such as DMF or THF to facilitate the process.
Antimicrobial Activity
Research indicates that derivatives containing the adamantane structure exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The incorporation of the adamantyl group enhances the lipophilicity of these compounds, which is crucial for their biological availability.
Table 1: Antimicrobial Activity of Adamantane Derivatives
| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Compound A | High | Moderate | Moderate |
| Compound B | Moderate | High | High |
| This compound | Potent | Potent | Potent |
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of similar imidazole derivatives against various cancer cell lines. The compounds demonstrated significant activity against human prostate (PC-3), colorectal (HCT-116), hepatocellular (HepG-2), cervical (HeLa), and breast cancer (MCF-7) cell lines. Notably, some derivatives displayed IC50 values less than 10 μM against HeLa and MCF-7 cells, indicating strong potential as anticancer agents .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| HeLa | <10 | Potent |
| MCF-7 | <10 | Potent |
| HCT-116 | Moderate | Moderate |
| HepG-2 | Moderate | Moderate |
| PC-3 | Weak | Weak |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancer cells. The lipophilic nature of the adamantane group facilitates membrane penetration, enhancing the compound's efficacy.
Case Studies
Several studies have focused on the biological evaluation of adamantane derivatives:
- Antimicrobial Evaluation : A study demonstrated that adamantane derivatives exhibited broad-spectrum antimicrobial activity, with significant inhibition observed in both bacterial and fungal strains .
- Anticancer Studies : Another research highlighted the effectiveness of imidazole derivatives in inhibiting tumor cell proliferation across multiple cancer types, suggesting their potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(adamantane-1-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and what are the critical reaction parameters?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Condensation of adamantane-1-carboxylic acid with a thiol precursor (e.g., 3-methylbenzyl mercaptan) using coupling agents like EDC/HOBt to form the adamantane-carbonyl intermediate .
- Step 2 : Cyclization with 4,5-dihydroimidazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazole core .
- Critical parameters include temperature control (60–80°C for amide bond formation), solvent polarity (DMF or THF), and stoichiometric ratios to minimize side reactions. Purity is validated via HPLC (>95%) .
Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the adamantane carbonyl (δ ~175–180 ppm for C=O), sulfanyl group (δ ~2.5–3.0 ppm for SCH₂), and aromatic protons (δ ~6.5–7.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if unreacted thiols are present) .
- Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula (e.g., C₂₂H₂₆N₂OS requires m/z 366.17) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
- Answer : Contradictions may arise from:
- Purity variations : Validate via HPLC and elemental analysis to rule out impurities affecting bioactivity .
- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial assays) across labs. For example, adjust pH or incubation time to match physiological conditions .
- Structural analogs : Compare activity with derivatives (e.g., replacing 3-methylphenyl with 4-chlorophenyl) to isolate substituent effects .
Q. What computational strategies can elucidate the mechanism of action and target interactions of this compound?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme targets (e.g., fungal CYP51 or bacterial DNA gyrase). Focus on adamantane’s hydrophobic packing and sulfanyl group’s hydrogen bonding .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations : Assess binding kinetics (e.g., residence time on targets) to optimize lead compounds .
Q. How can the structure-activity relationship (SAR) be systematically explored for this compound?
- Answer :
- Substituent Variation : Synthesize analogs with modifications to:
- Adamantane : Replace with bicyclo[2.2.1]heptane to assess rigidity effects.
- Sulfanyl group : Test methyl vs. ethyl substituents for steric tolerance .
- Bioisosteric Replacement : Replace the imidazole ring with triazole to evaluate metabolic stability .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity trends .
Methodological Considerations
Q. What experimental designs are recommended for optimizing reaction yields while minimizing byproducts?
- Answer :
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent, catalyst). For example, a 3² factorial design can optimize yield and purity .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at maximum product formation .
- Workflow Integration : Pair with continuous-flow reactors for scalable, reproducible synthesis (residence time ~30 min) .
Q. How should researchers validate the biological specificity of this compound against off-target effects?
- Answer :
- Selectivity Profiling : Use kinase/GPCR panels to screen >50 targets. For example, measure IC₅₀ values against related enzymes (e.g., COX-1 vs. COX-2) .
- CRISPR-Cas9 Knockout : Generate target-deficient cell lines to confirm on-target effects (e.g., apoptosis rescue in knockout models) .
- Metabolomics : LC-MS-based profiling to identify off-target metabolic perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
